N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide
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Overview
Description
N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Mechanism of Action
Target of Action
The primary targets of N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response. The compound’s interaction with these targets leads to their inhibition, which in turn reduces inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2 enzymes) by binding to their active sites, thereby inhibiting their activity . This results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2 enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins . This leads to a reduction in inflammation, as prostaglandins are responsible for promoting inflammation .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation. This is achieved through the inhibition of COX-1 and COX-2 enzymes, leading to a decrease in the production of prostaglandins . The compound has also been shown to inhibit albumin denaturation, further contributing to its anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
It is known that benzothiazole derivatives have been evaluated for anti-inflammatory activity . They have shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Cellular Effects
Benzothiazole derivatives have shown inhibitory effects on albumin denaturation, which could potentially influence cell function .
Molecular Mechanism
It is known that benzothiazole derivatives can inhibit COX enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the methoxylated benzothiazole with N-methylacetamide in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the benzothiazole ring or the amide bond, potentially leading to ring-opened products or amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.
Major Products
Oxidation: Hydroxylated benzothiazole derivatives.
Reduction: Amine derivatives or ring-opened products.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in inflammation and cell proliferation.
Medicine: Explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzothiazole core and have shown similar biological activities.
6-methoxybenzo[d]thiazol-2-yl derivatives: These derivatives have been studied for their cytotoxic and antimicrobial properties.
Uniqueness
N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide is unique due to the presence of both methoxy and benzothiazole groups, which may confer enhanced biological activity and specificity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-methoxy-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-15(8-11(17)16(2)19-4)13-14-12-9(18-3)6-5-7-10(12)20-13/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCKJAZLVSDYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(C)OC)C1=NC2=C(C=CC=C2S1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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